molecular formula C21H18O3 B8797519 Methyl 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Methyl 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B8797519
M. Wt: 318.4 g/mol
InChI Key: SLFXCPSDPIEFHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

methyl 4-(4-phenylmethoxyphenyl)benzoate

InChI

InChI=1S/C21H18O3/c1-23-21(22)19-9-7-17(8-10-19)18-11-13-20(14-12-18)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

SLFXCPSDPIEFHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Benzyloxybenzoic acid chloride and an optically active 1,1,1-trifluoro-2-alkanol were allowed to react to give 1,1,1-trifluoro-2-alkyl 4-benzyloxybenzoate, which was subjected to hydrogenolysis to give 1,1,1-trifluoro-2-alkyl 4-hydroxybenzoate. An alkyl bromide and 2-hydroxynaphthalene-6-carboxylic acid methyl ester were allowed to react in the presence of potassium carbonate in a solvent such as dimethylformamide and then subjected to hydrolysis with an aqueous sodium hydroxide. The hydrolyzed product was allowed to react with 1,1,1-trifluoro-2-alkyl 4-hydroxybenzoate in the presence of dicyclohexylcarbodiimide to give 6-alkyloxynaphthalene-2-carboxylic acid 4-(1,1,1-trifluoro-2-alkyloxycarbonyl)phenyl ester. ##STR17## (B) 4-Hydroxybiphenyl-4'-carboxylic acid was dissolved in methanol and heated under refluxing in the presence of concentrated sulfuric acid to give 4-hydroxy-biphenyl-4'-carboxylic acid methyl ester. Then the ester and benzyl bromide were dissolved in a solvent such as DMF and the solution was allowed to react in the presence of anhydrous potassium carbonate to give 4-benzyloxybiphenyl-4'-carboxylic acid methyl ester. The compound obtained was subjected to hydrolysis with an aqueous sodium hydroxide solution to give 4-benzyloxy-biphenyl-4'-carboxylic acid. The compound was further allowed to react with thionyl chloride to give 4-benzyloxy-biphenyl-4'-carboxylic acid chloride.
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Synthesis routes and methods II

Procedure details

The product obtained in Item (1) in the amount of 4.1 g was dissolved in 100 ml of dimethylaminoformamide. The solution was added with anhydrous potassium carbonate 3.6 g and after heating upto 110° C. dropped with benzyl bromide 4.1 g during one hour to be stirred thereafter at a temperature of 140° C. for 4 hours. The reaction solution was taken into a large amount of water to precipitate crystal, which was dried to obtain the captioned product in the amount of 6.6 g.
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